molecular formula C15H24 B3418817 (Z)-gamma-bisabolene CAS No. 13062-00-5

(Z)-gamma-bisabolene

Cat. No.: B3418817
CAS No.: 13062-00-5
M. Wt: 204.35 g/mol
InChI Key: XBGUIVFBMBVUEG-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-gamma-bisabolene is a naturally occurring sesquiterpene hydrocarbon found in various plants, including chamomile and ginger. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. This compound has also attracted attention due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Scientific Research Applications

(Z)-gamma-bisabolene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of fragrances, flavors, and as an additive in cosmetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-gamma-bisabolene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes such as sesquiterpene synthases. This enzymatic reaction typically occurs under mild conditions and can be optimized for higher yields by adjusting factors like pH and temperature.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of chamomile or ginger. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-gamma-bisabolene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bisabolol, a compound with significant medicinal properties.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Bisabolol

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated bisabolene derivatives

Mechanism of Action

The biological effects of (Z)-gamma-bisabolene are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • alpha-bisabolene
  • beta-bisabolene
  • gamma-bisabolene (E-isomer)

Uniqueness

(Z)-gamma-bisabolene is unique due to its specific geometric configuration, which influences its biological activity and aroma profile. Compared to its isomers, this compound often exhibits stronger anti-inflammatory and antimicrobial properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGUIVFBMBVUEG-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)CCC=C(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037003
Record name (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-00-5, 495-62-5
Record name (Z)-γ-Bisabolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13062-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisabolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Bisabolene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-BISABOLENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-gamma-bisabolene
Reactant of Route 2
(Z)-gamma-bisabolene
Reactant of Route 3
Reactant of Route 3
(Z)-gamma-bisabolene
Reactant of Route 4
(Z)-gamma-bisabolene
Reactant of Route 5
(Z)-gamma-bisabolene
Reactant of Route 6
(Z)-gamma-bisabolene
Customer
Q & A

Q1: What are the primary sources and methods of obtaining γ-Bisabolene?

A1: γ-Bisabolene is primarily isolated from natural sources like carrots and cotton plants. Researchers have successfully extracted and analyzed the volatile compounds of carrots, including γ-Bisabolene, using techniques like dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) [, ]. This method allows for the identification and quantification of volatile organic compounds, revealing the presence of γ-Bisabolene as a significant constituent.

Q2: How does the concentration of γ-Bisabolene fluctuate in plants under different storage conditions?

A2: Research indicates that storage conditions significantly impact the concentration of volatile compounds like γ-Bisabolene in plants. For example, studies on shredded carrots revealed a considerable increase in mono- and sesquiterpenes, including γ-Bisabolene, during refrigerated storage. Conversely, frozen storage resulted in relatively stable terpene concentrations []. These findings suggest that storage temperature plays a crucial role in preserving the volatile profile of plants containing γ-Bisabolene.

Q3: What role does γ-Bisabolene play in the chemical ecology of plants?

A3: In sunflowers, linear glandular trichomes (LGTs) are responsible for producing a variety of bisabolene-type sesquiterpenes, including γ-Bisabolene []. These LGTs are particularly abundant on the involucral bracts of the flower head, suggesting a potential role in plant-insect or plant-herbivore interactions []. This observation hints at the ecological significance of γ-Bisabolene in mediating plant defense mechanisms.

Q4: Can you elaborate on the biosynthesis of γ-Bisabolene in sunflowers?

A4: Research on sunflowers led to the identification of two isoforms of a cis-γ-Bisabolene synthase []. These enzymes were isolated from the transcriptome of LGTs and functionally characterized through heterologous expression in a yeast system []. This discovery marked a significant step in understanding the biosynthetic pathway of γ-Bisabolene in sunflowers and opened avenues for potential biotechnological applications.

Q5: Beyond natural sources, are there any synthetic routes to produce γ-Bisabolene?

A5: Yes, researchers have developed synthetic routes for γ-Bisabolene production. One such method utilizes an eight-step synthesis starting from a specific allylic alcohol to obtain γ-Bisabolene with approximately 10% overall yield []. This synthetic approach provides an alternative to natural extraction, potentially enabling larger-scale production and exploration of its diverse applications.

Q6: Has the presence of γ-Bisabolene been observed in other organisms besides plants?

A6: Yes, γ-Bisabolene has also been identified in the marine red alga, Laurencia rigida []. This particular species is known for its antifouling properties, which are attributed to the presence of various sesquiterpenes, including γ-Bisabolene, in its dichloromethane extract []. This finding highlights the diverse biological activities and potential applications of γ-Bisabolene across different kingdoms of life.

Q7: Are there any studies investigating the potential anti-cancer activity of γ-Bisabolene?

A7: While not directly focused on γ-Bisabolene itself, some studies explored the anti-cancer potential of plant extracts rich in this compound. For instance, researchers investigated the apoptotic effects of Commiphora molmol and Commiphora gudiotti extracts on cancer cell lines []. Although these extracts contain a mixture of compounds, including γ-Bisabolene, the results provide valuable insights into potential anti-cancer properties associated with these plant species and warrant further investigation into the specific role of γ-Bisabolene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.